molecular formula C22H25N5O7 B1595276 Disperse Red 278 CAS No. 61355-92-8

Disperse Red 278

Cat. No. B1595276
CAS RN: 61355-92-8
M. Wt: 471.5 g/mol
InChI Key: BYMNHMLASYXHRV-UHFFFAOYSA-N
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Description

Disperse Red 278 is a dye primarily used in the coloring of polyester materials. Its chemical formula is C22H25N5O7 , and it has a molecular weight of 471.46 g/mol . The dye is synthesized through a series of chemical reactions, which I’ll discuss next.


Synthesis Analysis

  • Azo Coupling : Finally, it couples with p-nitro-aniline to form Disperse Red 278 .

Scientific Research Applications

Toxicological Impact

  • Cytotoxic and Genotoxic Effects : Disperse Red 1 (DR1), a similar azo dye to Disperse Red 278, used in the textile industry, has shown cytotoxic and genotoxic effects in mouse germ cells. It significantly increased the frequency of sperm with abnormal morphology and decreased fertility, along with DNA damage in testis cells (Fernandes, Bustos-Obregon, & Salvadori, 2015).

Photophysics and Dyeing Characteristics

  • Photophysical Properties : The photophysics of mixed systems of dyes, including azo and anthraquinone red disperse dyes, were studied. These dyes are used in combinations for outdoor environments. The study highlighted the importance of understanding their photostability in mixed systems (Kim et al., 2021).
  • Dyeing Performance Enhancement : Microwave and ultrasound irradiation techniques were employed to enhance the dyeing performance of polyester fabric with disperse red 60, improving color strength and fastness properties while conserving energy (Elapasery et al., 2017).

Environmental and Molecular Mutagenesis

  • Genotoxicity in Vivo : Disperse Red 1 (DR1), a commonly used azo dye, demonstrated mutagenic and toxicogenomic effects in multiple tissues/organs of Swiss male mice. This study sheds light on the potential health risks associated with exposure to such dyes (Fernandes et al., 2018).

Fluorescence and Optical Properties

  • Fluorescence Emission : Disperse Red 1 showed significant fluorescence emission in various solvents, which is critical for its applications in different fields. The study provided detailed insights into the spectral and isomerization characteristics of the dye (Toro et al., 2008).

Nonlinear Optical Properties

  • Nonlinear Optical Response : The azobenzene dye Disperse Red 1 was found to have a large near-resonance third-order nonlinearity, attributed to the trans-cis transition in the dye molecule. This property is crucial for its applications in optical devices (Rangel-Rojo et al., 1998).

Dyeing Process Innovations

  • Energy-Saving Dyeing Process : A study explored the development of an energy-saving dyeing process for PLA fabric using Disperse Red 167.1. The process demonstrated satisfactory dyeing with less energy consumption (Siriphet et al., 2014).

Supercritical CO2 Dyeing

  • Waterless Dyeing Using Supercritical CO2 : The behavior of Disperse Red 167 in supercritical CO2 was studied, highlighting its potential for environmentally friendly waterless dyeing processes (Zheng et al., 2018).

properties

IUPAC Name

methyl 3-[3-acetamido-N-(3-methoxy-3-oxopropyl)-4-[(4-nitrophenyl)diazenyl]anilino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O7/c1-15(28)23-20-14-18(26(12-10-21(29)33-2)13-11-22(30)34-3)8-9-19(20)25-24-16-4-6-17(7-5-16)27(31)32/h4-9,14H,10-13H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMNHMLASYXHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069466
Record name C.I. Disperse Red 278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disperse Red 278

CAS RN

61355-92-8
Record name N-[3-(Acetylamino)-4-[2-(4-nitrophenyl)diazenyl]phenyl]-N-(3-methoxy-3-oxopropyl)-β-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61355-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Alanine, N-(3-(acetylamino)-4-(2-(4-nitrophenyl)diazenyl)phenyl)-N-(3-methoxy-3-oxopropyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061355928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Alanine, N-[3-(acetylamino)-4-[2-(4-nitrophenyl)diazenyl]phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Red 278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-β-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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